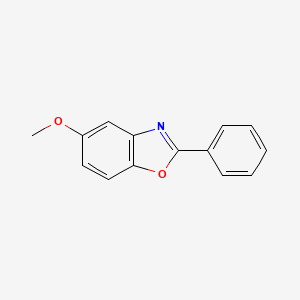
5-Methoxy-2-phenylbenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-phenylbenzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. . The structure of this compound consists of a benzene ring fused to an oxazole ring, with a methoxy group at the 5-position and a phenyl group at the 2-position.
Preparation Methods
The synthesis of 5-Methoxy-2-phenylbenzoxazole typically involves the condensation of 2-aminophenol with aromatic aldehydes under various reaction conditions. One common method includes the use of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as catalysts . The reaction is carried out at elevated temperatures to facilitate the formation of the benzoxazole ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
5-Methoxy-2-phenylbenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methoxy and phenyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methoxy-2-phenylbenzoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenylbenzoxazole involves its interaction with specific molecular targets and pathways. The compound can form π-π stacking or π-cation interactions with biological targets due to its planar benzene ring. The oxygen and nitrogen atoms in the oxazole ring can act as hydrogen bond acceptors, facilitating non-covalent interactions with proteins and other biomolecules . These interactions can lead to the inhibition of key enzymes or signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
5-Methoxy-2-phenylbenzoxazole can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzoxazole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
5-Methyl-2-phenylbenzoxazole: Contains a methyl group instead of a methoxy group, which can influence its pharmacological properties.
5-Chloro-2-phenylbenzoxazole:
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-methoxy-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H11NO2/c1-16-11-7-8-13-12(9-11)15-14(17-13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
BSBUIGKASQYSTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzonitrile](/img/structure/B14118685.png)
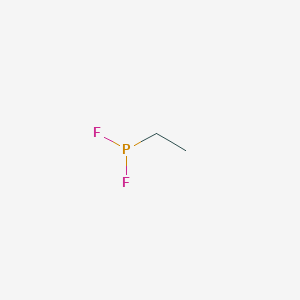
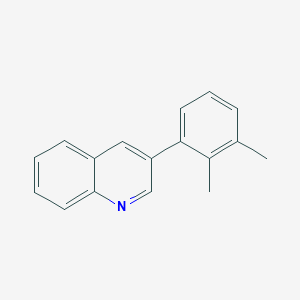
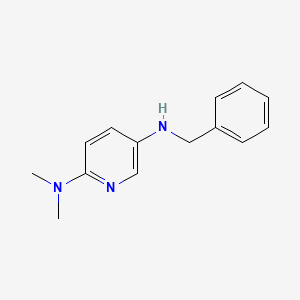
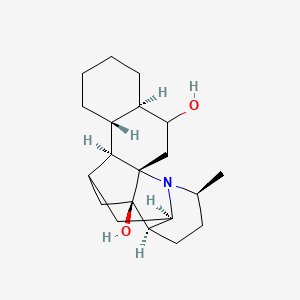
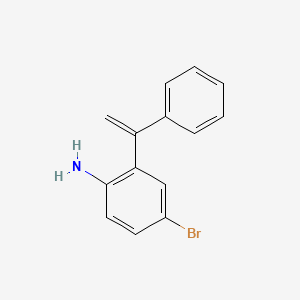
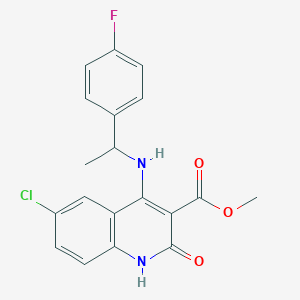
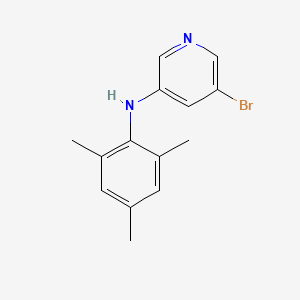
![16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene](/img/structure/B14118763.png)
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14118772.png)
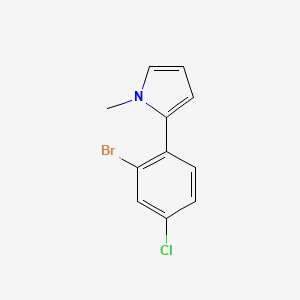

![9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14118785.png)
![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)
